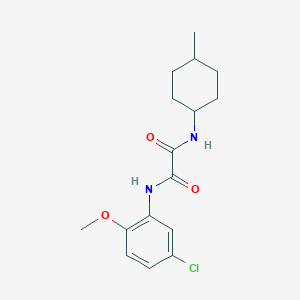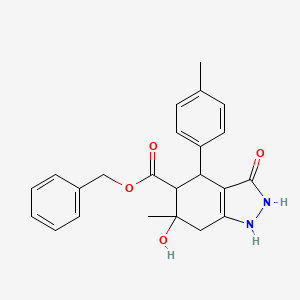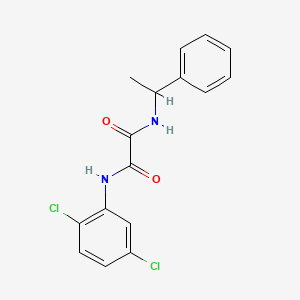
1-(3-iodobenzyl)-1H-indole-2,3-dione
Vue d'ensemble
Description
1-(3-iodobenzyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as GSK-3 inhibitor and is widely used as a research tool in various fields such as neuroscience, cancer research, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(3-iodobenzyl)-1H-indole-2,3-dione is based on its ability to inhibit GSK-3. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. By inhibiting GSK-3, 1-(3-iodobenzyl)-1H-indole-2,3-dione can regulate various cellular processes and has been found to have potential therapeutic effects in various diseases such as Alzheimer's disease, cancer, and diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-iodobenzyl)-1H-indole-2,3-dione are complex and depend on the specific cellular processes that are affected by GSK-3 inhibition. Some of the known effects of this compound include regulation of glucose metabolism, modulation of cell cycle progression, and regulation of gene expression. These effects have been found to have potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-iodobenzyl)-1H-indole-2,3-dione in lab experiments is its ability to selectively inhibit GSK-3. This allows researchers to study the specific effects of GSK-3 inhibition on various cellular processes. However, one of the limitations of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving 1-(3-iodobenzyl)-1H-indole-2,3-dione. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of GSK-3 inhibition and how it can be used to treat various diseases.
Applications De Recherche Scientifique
The primary application of 1-(3-iodobenzyl)-1H-indole-2,3-dione is in scientific research. This compound is widely used as a research tool in various fields such as neuroscience, cancer research, and drug discovery. It has been found to have a significant inhibitory effect on glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
1-[(3-iodophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZGFWIWSZTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-dihydro-1H-benzo[b]pyrido[3,2,1-kl]phenoxazine-8,13-dione](/img/structure/B4387753.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387754.png)

![N-benzyl-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4387767.png)
![3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387772.png)
![N-ethyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4387791.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4387792.png)
![7-benzyl-8-[(4-ethyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4387806.png)

![5-bromo-N-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4387830.png)
![N-(3-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4387836.png)
![5-chloro-2-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4387843.png)
![N-(tert-butyl)-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4387853.png)